(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid
Overview
Description
“(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid” is a complex organic compound. It is a derivative of amino acids that are protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly in peptide synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared as room-temperature ionic liquids and used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N′-diethylene- N′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .Molecular Structure Analysis
The molecular structure of “(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid” is likely to be complex due to the presence of the Boc group and multiple reactive groups. The Boc group is typically used as the N α-amino protecting group in peptide synthesis .Chemical Reactions Analysis
The chemical reactions involving “(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid” are likely to be complex due to the presence of multiple reactive groups. The Boc group can be removed using moderately strong acids, allowing for certain subsequent transformations . The compound may also participate in reactions involving tert-butyl hydroperoxide .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Chiral Intermediates : The compound has been used in the synthesis of chiral intermediates, such as Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important intermediate of sitagliptin, synthesized from L-aspartic acid. This process involves selective methylation, Boc-protection, acylation, and reduction steps, yielding about 41% overall yield (Zhang Xingxian, 2012).
Preparation of Pharmaceutical Ingredients : This compound has been involved in the preparation of pharmaceutical ingredients such as (+)-trachyspic acid, a tumor cell heparanase inhibitor. Its synthesis involved a series of steps, including aldol reaction, Pinnick oxidation, and tert-butyl esterification (K. Morokuma et al., 2008).
Development of Functionalized Alkenes : It's also used in creating ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is crucial in the efficient preparation of chiral pharmaceutical ingredients having amino acid or secondary amine components (T. Imamoto et al., 2012).
Structural and Chemical Analysis
Molecular Docking and Vibrational Studies : The compound has been studied for its vibrational, structural, electronic, and optical properties. These studies are significant for understanding the reactivity and potential applications in nonlinear optical materials (K. Vanasundari et al., 2018).
Crystallographic Studies : Its crystal structures have been analyzed for photochemical properties and molecular conformation. This is essential for understanding its stability and reactivity in various chemical reactions (Julia Bąkowicz & I. Turowska-Tyrk, 2010).
Biological and Pharmacological Research
Psychotropic Activity Study : Research has been conducted to explore the psychotropic activity of compounds related to this substance. Such studies help in understanding the effects of these compounds on the central nervous system and their potential therapeutic applications (N. A. Pulina et al., 2022).
Antimicrobial and Larvicidal Activities : Novel derivatives of this compound have been synthesized and evaluated for antimicrobial and larvicidal activities. This research is crucial for developing new pharmaceutical agents and pesticides (C. Kumara et al., 2015).
properties
IUPAC Name |
(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNPTCBHHPHSEA-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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